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Mirogabalin Efficacy & Safety Data for Neuropathic
Pain

Pain Type &
Condition

Study Design &
Duration

Key Efficacy Outcomes (vs.
Placebo)

Safety &
Tolerability

| Central NeP: Post-Spinal Cord Injury [1] | Phase 3, RCT, 14 weeks (2-wk titration + 12-wk maintenance) |

• ADPS* change: -0.71 LS mean difference [95% CI: -1.08 to -0.34], p=0.0001 [1] • ≥50% responder rate:

OR 2.52 [95% CI: 1.11-5.71] [1] • Sleep interference (ADSIS): -0.71 [95% CI: -1.04 to -0.38] [1] | Most

TEAEs* were mild; no serious drug-related adverse events reported [1] | | Peripheral NeP (Pooled: DPNP &

PHN) [2] | Meta-analysis of RCTs | • ADPS change: MD -0.60 [95% CI: -0.75 to -0.45], p<0.001 [2] •

≥50% responder rate: RR* 1.27 [95% CI: 1.10 to 1.46], p=0.001 [2] • Sleep interference: MD -0.66 [95%

CI: -0.81 to -0.51], p<0.001 [2] | Increased risk of weight gain, peripheral oedema, somnolence, and

dizziness [2] |

ADPS: Average Daily Pain Score; OR: Odds Ratio; *TEAEs: Treatment-Emergent Adverse Events; MD:

Mean Difference; *RR: Risk Ratio
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Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide context for the data above, here are the methodologies from the pivotal

studies.

1. Central Neuropathic Pain (Spinal Cord Injury) Trial [1]

Design: Multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

Participants: 300 adult patients with central NeP due to traumatic spinal cord injury (SCI). Key
inclusion criteria included a pain score of ≥40 mm on the SF-MPQ VAS and an average daily pain

score (ADPS) of ≥4.
Intervention: Patients were randomized to mirogabalin or placebo for 14 weeks. The mirogabalin

dose was titrated over 2 weeks (5 mg BID, then 10 mg BID) followed by a 12-week maintenance
period at 10 mg or 15 mg BID, adjusted for renal function.

Primary Endpoint: Change from baseline in the weekly average daily pain score (ADPS) at week 14.
Key Secondary Endpoints: ADPS responder rates (≥30% and ≥50% pain reduction), Short-Form

McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and
Neuropathic Pain Symptom Inventory (NPSI).

2. Peripheral Neuropathic Pain (Meta-Analysis) [2]

Design: Systematic review and meta-analysis of randomized controlled trials (RCTs).
Data Sources: Searches performed in PubMed, Embase, Cochrane Library, and other databases

from inception up to January 2025.
Inclusion Criteria: RCTs comparing mirogabalin with placebo in patients with central or peripheral

neuropathic pain of any etiology, reporting on pre-specified outcomes of interest.
Analysis: Used random-effects models to compute mean differences (MD) for continuous outcomes

(e.g., pain scores) and risk ratios (RR) for dichotomous outcomes (e.g., responder rates), with 95%
confidence intervals (CI).

Mechanism of Action: Mirogabalin's Selective Targeting

Mirogabalin is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs). Its unique

binding profile is key to understanding its therapeutic effect [3] [4] [5].

The diagram illustrates mirogabalin's selective mechanism:
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High Affinity for α2δ-1: Mirogabalin binds potently and dissociates slowly from the α2δ-1 subunit,

which is upregulated in nociceptive pathways after nerve injury and is primarily linked to its analgesic
effects [3] [4] [5].

Lower Affinity for α2δ-2: It has lower affinity and faster dissociation from the α2δ-2 subunit, highly
expressed in the cerebellum. This profile is theorized to contribute to a potentially lower incidence
of CNS adverse effects (e.g., dizziness, somnolence) compared to non-selective gabapentinoids [3]
[5].

Interpretation and Research Implications

Efficacy Across Pain Types: The data confirms mirogabalin is a valid therapeutic option for both
central and peripheral NeP. The treatment effect appears numerically larger in the central NeP (SCI)

study, though direct cross-trial comparisons should be avoided due to differing study populations and
conditions.

Safety Profile: The safety profile is consistent with the gabapentinoid class. The proposed selective
mechanism may influence tolerability, but real-world evidence is needed to fully substantiate this

potential advantage over pregabalin [6] [5].
Areas for Further Research: While proven for SCI-related pain, efficacy in other central NeP

conditions (e.g., post-stroke pain) requires validation [4]. Further head-to-head trials with other
gabapentinoids would more clearly define mirogabalin's relative position in the treatment landscape.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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